N-Boc-DL-2-amino-1-butanol
Overview
Description
N-Boc-DL-2-amino-1-butanol, also known as [1-(Hydroxymethyl)propyl]carbamic acid 1,1-dimethylethyl ester, is a chemical compound with the molecular formula C9H19NO3 . It is used in research and has a molecular weight of 189.25 .
Synthesis Analysis
The synthesis of N-Boc-DL-2-amino-1-butanol involves the use of di-tert-butyl dicarbonate (Boc2O) and Amberlyst-15 as a catalyst . This method is noted for its excellent chemoselectivity, particularly in the case of aminoalcohols, where the N-Boc-protected compounds are formed as sole products without competitive formation of O-Boc or oxazolidinone derivatives .Molecular Structure Analysis
The molecular structure of N-Boc-DL-2-amino-1-butanol is represented by the SMILES stringCCC(CO)NC(=O)OC(C)(C)C
. The InChI key for this compound is LQRGWGOFPUXNOV-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
N-Boc-DL-2-amino-1-butanol has a refractive index of n20/D 1.450 . It has a molecular weight of 189.25 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
“N-Boc-DL-2-amino-1-butanol” is utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for creating new pharmaceuticals .
Antiviral Agents
This compound is used in the preparation of integrase inhibiting antiviral agents, offering potential treatments for viral infections .
Proteomics Research
It serves as a product for proteomics research, aiding in the study of proteomes and their functions .
Amide Synthesis
The compound is involved in the direct, in situ-generated isocyanate-mediated transformation of protected amines into amides, which is a key reaction in organic synthesis .
Protection of Amines
It is used for the chemoselective protection of amines, an important step in peptide synthesis .
Scientific Supplies
“N-Boc-DL-2-amino-1-butanol” is provided as a scientific supply for various research needs, indicating its broad utility in scientific experiments .
Safety And Hazards
N-Boc-DL-2-amino-1-butanol is classified as a hazardous substance. It may cause respiratory irritation, serious eye irritation, skin irritation, and is toxic if swallowed . In case of contact with skin or eyes, it is advised to rinse thoroughly with plenty of water . If swallowed, it is recommended to rinse the mouth and not to induce vomiting .
properties
IUPAC Name |
tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRGWGOFPUXNOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571731 | |
Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |
CAS RN |
138373-86-1, 193086-15-6 | |
Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-DL-2-amino-1-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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